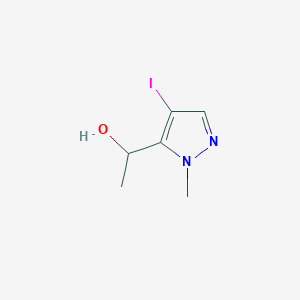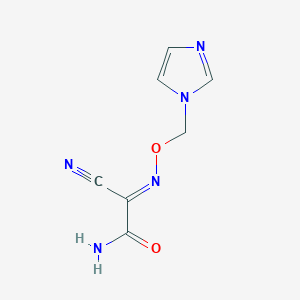
N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-1H-imidazol-2-yl)methanol , is a fascinating compound with diverse applications. Its chemical formula is C₅H₈N₂O . Let’s explore its synthesis, properties, and uses.
Vorbereitungsmethoden
Synthetic Routes:: Several methods exist for synthesizing this compound. One approach involves the reaction of 1-methylimidazole with chloroacetonitrile , followed by hydrolysis to yield the desired product . Another method employs imidazole-1-carbaldehyde as a starting material, which reacts with methanol and hydrogen cyanide to form the compound .
Industrial Production:: While laboratory-scale syntheses are common, industrial production typically involves more efficient and scalable processes. These may include continuous flow reactions or optimized batch procedures.
Analyse Chemischer Reaktionen
Reactivity:: N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of N-oxides.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Substituents can be introduced at the imidazole ring.
Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid.
Hydrogen peroxide (H₂O₂): for oxidation.
Hydrogen gas (H₂): for reduction.
Alkyl halides: for substitution.
Acid or base: for hydrolysis.
Major Products:: The specific products depend on reaction conditions and substituents. For instance, oxidation yields N-oxides, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Medicine: It exhibits potential anticancer activity .
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Industry: It serves as an intermediate in pharmaceutical and agrochemical production.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its biological activity.
Vergleich Mit ähnlichen Verbindungen
While N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is unique in its structure, related compounds include other imidazole derivatives like imidazole-1-carbaldehyde and 1-methylimidazole .
Eigenschaften
Molekularformel |
C7H7N5O2 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
(1E)-2-amino-N-(imidazol-1-ylmethoxy)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C7H7N5O2/c8-3-6(7(9)13)11-14-5-12-2-1-10-4-12/h1-2,4H,5H2,(H2,9,13)/b11-6+ |
InChI-Schlüssel |
OEZDLHSVXYQJJS-IZZDOVSWSA-N |
Isomerische SMILES |
C1=CN(C=N1)CO/N=C(\C#N)/C(=O)N |
Kanonische SMILES |
C1=CN(C=N1)CON=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



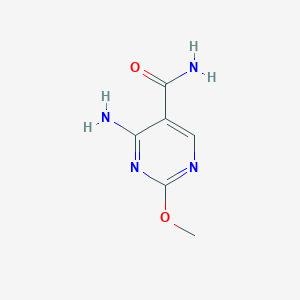
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
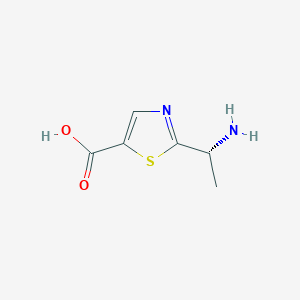

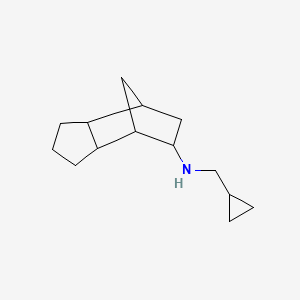

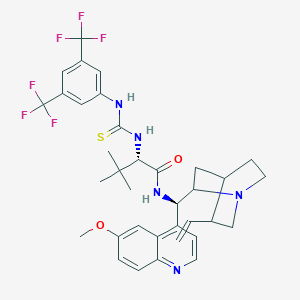
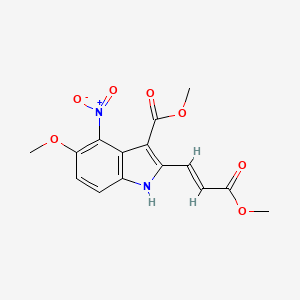
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
